cis-8-Undecenal

Description

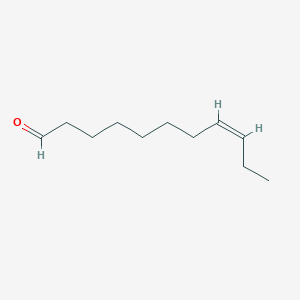

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-undec-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQXOILNGUCNSH-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888991 | |

| Record name | 8-Undecenal, (8Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-49-7, 58296-81-4 | |

| Record name | (8Z)-8-Undecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147159-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Undecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058296814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Undecenal, (8Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Undecenal, (8Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Undecenal, (8Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-UNDECENAL, (8Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OQ6978QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Cis 8 Undecenal and Structural Analogues

Advanced Stereoselective and Enantioselective Synthesis Strategies

The creation of molecules with specific three-dimensional arrangements is a significant challenge. Advanced synthetic strategies are employed to control the stereochemical outcome of reactions, ensuring the desired isomer is produced with high purity.

Olefination Reactions: Optimizing cis Double Bond Configuration (e.g., Wittig Olefination)

The Wittig reaction is a widely used method for forming carbon-carbon double bonds. scielo.br In the context of synthesizing molecules like cis-8-undecenal, achieving a high proportion of the cis (or Z) isomer is crucial. The reaction involves an ylide, generated from a phosphonium (B103445) salt, reacting with an aldehyde or ketone. scielo.brmdpi.com For instance, the reaction of an appropriate ylide with undecanal (B90771) can be employed to create the characteristic double bond of certain pheromones. mdpi.com The choice of solvent and the nature of the ylide (stabilized or non-stabilized) can significantly influence the ratio of cis to trans isomers, with non-stabilized ylides generally favoring the cis product. scielo.br Alternative methods, such as cross-metathesis reactions, have also been developed to favor the formation of cis-olefins, offering an alternative to traditional methods like Lindlar hydrogenation or Wittig reactions which can sometimes present challenges in purification and stereoselectivity. nih.gov

Asymmetric Aldol (B89426) Reactions in Undecenal Scaffold Construction

Asymmetric aldol reactions are powerful tools for constructing carbon-carbon bonds while simultaneously setting stereocenters. nih.govrsc.org These reactions involve the addition of an enolate to an aldehyde, and by using chiral auxiliaries or catalysts, the reaction can be directed to produce a specific stereoisomer. wikipedia.orgorganic-chemistry.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For example, chiral oxazolidinones are widely used in stereoselective aldol reactions to create specific stereocenters, which is a key step in the synthesis of complex natural products. nih.govwikipedia.org The development of direct catalytic asymmetric aldol reactions, using chiral amines like L-proline as catalysts, has provided a more atom-economical approach to producing β-hydroxyaldehydes with high enantioselectivity. organic-chemistry.orgrsc.org These methods are crucial for building the chiral backbones of molecules like undecenal analogues. tandfonline.comdoi.org

Sharpless Asymmetric Epoxidation and Dihydroxylation for Chiral Intermediate Synthesis

The Sharpless asymmetric epoxidation and dihydroxylation reactions are cornerstone methods for introducing chirality into molecules. researchgate.netmdpi.comnih.gov The Sharpless epoxidation converts allylic alcohols into epoxy-alcohols with high enantioselectivity using a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. dalalinstitute.comjku.atorganic-chemistry.org This method is highly predictable and allows for the synthesis of specific enantiomers of epoxides, which are versatile intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net

Similarly, the Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of olefins into vicinal diols using osmium tetroxide and a chiral ligand. mdpi.comalfa-chemistry.com These diols are key intermediates in the synthesis of numerous natural products and pheromones. researchgate.netalfa-chemistry.comcapes.gov.br Both of these reactions have been instrumental in the synthesis of chiral building blocks for complex molecules, including pheromones with specific stereochemistry. mdpi.comresearchgate.netcapes.gov.br

Table 1: Key Features of Sharpless Asymmetric Reactions

| Reaction | Substrate | Reagents | Product | Key Feature |

| Asymmetric Epoxidation | Allylic Alcohols | Ti(OiPr)₄, Chiral Tartrate (DET), TBHP | Epoxy-alcohols | High enantioselectivity in forming epoxides. dalalinstitute.comorganic-chemistry.org |

| Asymmetric Dihydroxylation | Alkenes | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL), Oxidant | Vicinal Diols | Enantioselective formation of diols. mdpi.comalfa-chemistry.com |

Innovative Alkylation Steps in Undecenal and Pheromone Analog Synthesis

Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. nih.gov In the context of pheromone synthesis, innovative alkylation methods have been developed to improve efficiency and yield. One such method involves the use of lithium iodide as a catalyst in diglyme (B29089) for the coupling of lithium acetylides with allylic halides, which has been successfully applied to the synthesis of pheromonal components. mdpi.com This approach avoids the use of more toxic mercury-based organometallic compounds. mdpi.com Another strategy involves the radical-mediated tert-alkylation of aldehydes, which allows for the synthesis of complex aliphatic aldehydes under mild, metal-free conditions. nih.govacs.org The use of chiral auxiliaries can also direct the stereochemical outcome of alkylation reactions, leading to the formation of specific stereoisomers. diva-portal.orgresearchgate.net

Table 2: Comparison of Alkylation Methods in Pheromone Synthesis

| Method | Key Reagents/Catalysts | Substrates | Advantages | Reference |

| LiI Catalyzed Alkylation | Lithium Iodide (LiI), Diglyme | Lithium Acetylides, Allylic Halides | Avoids toxic metals, good yields. | mdpi.com |

| Radical-Mediated tert-Alkylation | Pyrrolidine, α-bromo sulfone | Aldehydes | Metal-free, mild conditions, forms complex aldehydes. | nih.govacs.org |

| Chiral Auxiliary Mediated Alkylation | Chiral Auxiliaries (e.g., pyrrolidine-based) | Propionylated Auxiliaries, Benzyl Bromide, n-butyl iodide | Stereochemical control, high diastereomeric excess. | diva-portal.orgresearchgate.net |

Multicomponent Reaction Strategies for Undecenal-Containing Hybrid Structures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tcichemicals.com This approach is atom-economical and can quickly generate molecular diversity. nih.gov The Ugi and Passerini reactions are well-known examples of MCRs. core.ac.ukacs.org These reactions have been utilized to create complex peptide-peptoid hybrid structures, where aldehydes like undecenal can be incorporated. core.ac.uk The ability to use a variety of aldehydes, amines, carboxylic acids, and isocyanides allows for the synthesis of a wide range of structurally diverse molecules. nih.govnih.gov This strategy is particularly useful in diversity-oriented synthesis, where the goal is to create libraries of compounds for biological screening. nih.govnih.gov

Derivatization of Undecanal Precursors in Organic Synthesis

Undecanal serves as a versatile starting material for the synthesis of various compounds, including this compound and its analogues. wikipedia.org Derivatization of undecanal involves converting its aldehyde functional group into other functionalities to facilitate subsequent reactions. libretexts.org For example, undecanal can be oxidized to undecanoic acid or reduced to undecanol. scielo.br It can also undergo reactions like the Wittig reaction to form alkenes or be used in aldol condensations. scielo.brmdpi.com A notable application is in the synthesis of pheromones, where undecanal can be a key building block. mdpi.comsakura.ne.jp For instance, it can be used in a Wittig reaction to produce (Z)-2-methyl-7-octadecene, an intermediate in the synthesis of disparlure (B1670770). mdpi.com The reactivity of the aldehyde group makes undecanal a valuable precursor in the construction of more complex molecules. google.comcore.ac.uk

Chemoenzymatic and Biocatalytic Approaches for Undecenal Production

The production of undecenals, including this compound, is increasingly benefiting from chemoenzymatic and biocatalytic methods, which offer environmentally friendly alternatives to traditional chemical synthesis. nih.gov These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often with high selectivity and under mild conditions. researchgate.net

One prominent biocatalytic strategy involves the use of α-dioxygenases (α-DOXs). nih.gov These enzymes are capable of oxidizing fatty acids to produce fatty aldehydes that are one carbon shorter. nih.gov For instance, α-DOXs can convert dodecanoic acid into undecanal. nih.gov This process typically involves the formation of a 2-hydroperoxide fatty acid intermediate, which then spontaneously decarboxylates to yield the corresponding aldehyde. nih.gov The use of renewable feedstocks like plant-oil-derived fatty acids is a key advantage of this method. nih.gov Engineered enzymes, such as specific variants of UstD, have also been employed in reactions involving unsaturated aldehydes like 10-undecenal (B94395), demonstrating the potential for creating tailored biocatalysts for specific substrates. nih.govwisc.edu

Biocatalytic cascades, where multiple enzymes are used in a sequential manner, represent another advanced approach. nih.gov These systems can be designed to perform multi-step syntheses in a single pot, improving efficiency and reducing waste. While research has shown the reactivity of enzymes with substrates like 10-undecenal, challenges such as substrate solubility can sometimes limit the reaction's efficiency. nih.govwisc.edu The development of robust enzymes and optimization of reaction conditions are ongoing areas of research to enhance the yields and applicability of biocatalytic methods for producing valuable aldehydes like this compound. researchgate.net

Analytical Characterization of Synthesized this compound and Diastereomers

The comprehensive characterization of synthesized this compound and its diastereomers relies on a suite of advanced analytical techniques. These methods are essential for confirming the chemical structure, determining isomeric purity, and elucidating conformational details. preprints.orgmdpi.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, DEPT-135 NMR, Vicinal Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. core.ac.uk By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a detailed picture of the molecular framework can be constructed.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aldehydic proton (CHO), the vinylic protons of the cis-double bond (C=CH), and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chain. preprints.orgmdpi.com The chemical shift of the aldehydic proton typically appears downfield. The integration of the signals corresponds to the number of protons in each environment. libretexts.org

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms. The spectrum of this compound would display distinct signals for the carbonyl carbon of the aldehyde, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chain. rsc.orgrsc.org The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org

DEPT-135 NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between CH, CH₂, and CH₃ groups. pressbooks.publibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. pressbooks.publibretexts.orgnanalysis.com Quaternary carbons are not observed. pressbooks.publibretexts.org This information is crucial for assigning the signals in the ¹³C NMR spectrum correctly. pressbooks.pub

Vicinal Coupling Constants (³J): The magnitude of the vicinal coupling constant (³JHH) between the two protons on the C-8 and C-9 double bond is diagnostic of the alkene geometry. libretexts.orgmiamioh.edu For a cis configuration, the ³JHH value is typically in the range of 6-12 Hz, whereas for a trans configuration, it is larger, usually 12-18 Hz. ipb.pt This allows for the definitive assignment of the cis or trans nature of the double bond in undecenal isomers. The Karplus relationship describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled protons. libretexts.orgmiamioh.edu

Table 1: Predicted NMR Data for this compound

| Technique | Functional Group | Expected Chemical Shift (ppm) / Coupling Constant (Hz) |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~9.7 ppm (triplet) |

| Olefinic (-CH=CH-) | ~5.4 ppm (multiplet) | |

| Methylene (α to CHO) | ~2.4 ppm (quartet) | |

| Methyl (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | ~202 ppm |

| Olefinic (C=C) | ~125-130 ppm | |

| Alkyl (CH₂, CH₃) | ~14-35 ppm |

High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry (HRMS, GC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for separating it from other components in a mixture.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₁H₂₀O), HRMS would confirm the elemental composition and the degree of unsaturation. preprints.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net The gas chromatograph separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase. shimadzu.com As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS provide a high degree of confidence in the identification of this compound. nih.govnist.gov The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, is a characteristic fingerprint that can be used to elucidate the structure and distinguish between isomers. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Molecular Formula | - | C₁₁H₂₀O nih.gov |

| Molecular Weight | (Monoisotopic) | 168.1514 g/mol nih.gov |

| HRMS | Exact Mass | Confirms C₁₁H₂₀O composition |

| GC-MS | Retention Index | Dependent on column and conditions nist.gov |

Vibrational and Electronic Spectroscopy (FTIR, UV-Vis) for Conformational Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic transitions within this compound, which can be related to its conformation. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). rsc.org For this compound, the FTIR spectrum would exhibit characteristic absorption bands:

A strong C=O stretching vibration for the aldehyde group, typically around 1720-1740 cm⁻¹.

A C-H stretching vibration for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.

A C=C stretching vibration for the cis-double bond around 1650 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹. nih.gov The presence and position of these bands confirm the key functional groups of the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions in a molecule. libretexts.org Aldehydes and ketones exhibit a weak absorption band in the UV region corresponding to the n→π* transition of the carbonyl group, typically occurring between 270-300 nm. masterorganicchemistry.com Since this compound lacks conjugation between the double bond and the carbonyl group, this transition is expected to be weak. masterorganicchemistry.comutoronto.ca The position and intensity of this absorption can be influenced by the solvent polarity. utoronto.ca While UV-Vis spectroscopy is more powerful for analyzing conjugated systems, it can still serve as a complementary technique for confirming the presence of the carbonyl chromophore in this compound. libretexts.orgrsc.org

Table 3: Spectroscopic Data for this compound

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR | C=O Stretch (Aldehyde) | ~1730 cm⁻¹ |

| C=C Stretch (cis) | ~1650 cm⁻¹ | |

| C-H Stretch (Aldehyde) | ~2720, 2820 cm⁻¹ |

Chemical Ecology and Interspecific/intraspecific Communication Mediated by Undecenals

cis-8-Undecenal and its Analogues as Semiochemicals in Ecological Interactions

This compound and its related analogues are pivotal semiochemicals that facilitate complex ecological dialogues. These compounds can act as pheromones, which mediate intraspecific communication, or as allelochemicals, which are involved in interspecific interactions. nih.govwikipedia.org For example, in the vinegar fly Drosophila melanogaster, the analogue (Z)-4-undecenal is a key pheromone that mediates long-range, species-specific communication. nih.govresearchgate.net The production and perception of specific undecenal isomers can be highly specific, ensuring that the chemical message is received by the intended organism, a crucial factor in processes like mate selection and species recognition. nih.gov The role of these compounds extends beyond insects; volatile organic compounds, including undecenals, released by marine macrophytes are also implicated in chemical communication processes as pheromones or allelochemicals that mediate interactions within their environment. nih.gov

Pheromonal Roles of Undecenals in Arthropod Communication

In the kingdom of arthropods, undecenals are prominent components of the chemical lexicon, primarily utilized as pheromones to orchestrate critical behaviors such as mating and aggregation. frontiersin.orgsynopsisias.com These volatile signals can travel over long distances, providing vital information to conspecifics about the location, reproductive status, and suitability of a potential mate or resource. nih.gov

In many moth species, undecenals are crucial components of sex pheromone blends, often produced by one sex to attract the other for mating. A notable feature in some species, like the greater and lesser wax moths, is the reversal of the typical sex role, where the male produces the long-range attractant pheromone. kglmeridian.com

Galleria mellonella (Greater Wax Moth): The male of this species produces a sex pheromone to attract females, a reversal of the more common scenario in moths where females signal to males. kglmeridian.com This pheromone is a blend of multiple components, with n-undecanal being a major, behaviorally active compound alongside n-nonanal. kglmeridian.comresearchgate.net These compounds are released from glands on the male's forewings during a "calling" behavior to attract virgin females for mating. researchgate.netjeb.co.innih.gov

Achroia grisella (Lesser Wax Moth): Similar to its relative G. mellonella, the male lesser wax moth emits a two-component sex pheromone to attract females over long distances. brill.com This pheromone consists of n-undecanal and cis-11-octadecenal. brill.com Research has shown that both compounds are necessary to elicit a full behavioral response and attraction in females. brill.com

Lymantria species (Gypsy Moths): While the primary sex pheromone of the gypsy moth (Lymantria dispar) is an epoxide known as disparlure (B1670770), undecanal (B90771) plays a role in the laboratory synthesis of this complex molecule. pnas.orgmdpi.com Studies detailing the biosynthetic pathway have utilized undecanal in Wittig reactions to create the alkene precursor to disparlure, demonstrating its importance as a building block in chemical synthesis for studying these pheromone systems. pnas.orgmdpi.com

Interactive Table: Undecenals in Moth Sex Pheromone Systems

| Species | Common Name | Pheromone Component(s) | Role | Emitted By |

|---|---|---|---|---|

| Galleria mellonella | Greater Wax Moth | n-Undecanal, n-Nonanal | Long-range female attraction kglmeridian.com | Male jeb.co.in |

| Achroia grisella | Lesser Wax Moth | n-Undecanal, cis-11-Octadecenal | Long-range female attraction brill.com | Male jeb.co.in |

| Lymantria dispar | Gypsy Moth | (Not a natural component) | Synthetic precursor to disparlure mdpi.com | N/A |

Aggregation and Other Behavioral Pheromones (e.g., (Z)-4-Undecenal inDrosophila melanogaster)

Beyond one-on-one sexual attraction, undecenals can function as aggregation pheromones, drawing both males and females to a specific location for purposes such as mating or resource exploitation. wikipedia.orgfrontiersin.org

A prime example is found in the vinegar fly, Drosophila melanogaster. Research has identified (Z)-4-undecenal as a volatile pheromone released by female flies. nih.govbiorxiv.org This compound elicits flight attraction in both sexes, effectively acting as a long-range aggregation signal. nih.govfrontiersin.org It is derived from the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (7,11-HD), which itself is known to be involved in close-range courtship communication. nih.govresearchgate.net The discovery of (Z)-4-undecenal as a long-range attractant demonstrates a multi-layered chemical communication system where different signals mediate behaviors at different distances.

The specificity of pheromone signals is critical for ensuring that individuals mate with members of their own species, a process known as reproductive isolation. Undecenals contribute to this mechanism by providing a species-specific chemical signature.

The communication system of Drosophila provides a clear illustration of this principle. The female-produced pheromone (Z)-4-undecenal is a species-specific signal for D. melanogaster. nih.govresearchgate.net Its sibling species, Drosophila simulans, which often shares the same food resources, does not produce (Z)-4-undecenal and, crucially, is not attracted to it. nih.govbiorxiv.org This chemical divergence in both signal production and reception acts as a pre-mating reproductive barrier, reducing the likelihood of inter-species courtship and mating. This helps maintain the genetic integrity of each species, even when they live in close proximity. nih.govresearchgate.net

Interspecific Chemical Ecology: Undecenals as Allelochemicals (e.g., Allelopathy)

When undecenals mediate interactions between different species, they are classified as allelochemicals. mdpi.com These compounds can have beneficial, neutral, or detrimental effects on the receiving organism. One significant form of allelochemical interaction is allelopathy, where one organism releases chemicals that inhibit the growth, survival, or reproduction of another.

Several plant species produce undecenals that exhibit allelopathic properties:

Ailanthus altissima (Tree-of-Heaven): The volatile compounds from this invasive tree include (E)-2-undecenal, which has demonstrated nematicidal activity, suggesting a role in suppressing populations of nematodes in the soil. researchgate.net

Pinus halepensis (Aleppo Pine): The essential oil extracted from the needles of the Aleppo pine contains 2-undecenal as a major component. researchgate.net Extracts from this tree have been shown to inhibit the germination and growth of other plant species, indicating a classic allelopathic effect that could influence the composition of the surrounding flora. researchgate.net

Undecenals also function as allelochemicals in marine environments. The volatile compounds released by the marine cyanolichen Lichina pygmaea include 2-undecenal. nih.gov These released volatiles are believed to play a role in communication and interaction with the surrounding environment, potentially deterring competitors or predators. nih.gov

Interactive Table: Allelochemical Effects of Undecenals

| Producing Organism | Undecenal Compound | Target Organism/Effect | Type of Interaction |

|---|---|---|---|

| Ailanthus altissima | (E)-2-Undecenal | Nematodes | Nematicidal (Allelopathy) researchgate.net |

| Pinus halepensis | 2-Undecenal | Other plants | Inhibition of germination and growth (Allelopathy) researchgate.net |

| Lichina pygmaea | 2-Undecenal | Surrounding marine organisms | Interspecific communication/defense nih.gov |

Molecular Mechanisms of Olfactory Receptor-Ligand Interactions in Invertebrates

The ability of invertebrates to detect specific undecenal isomers with high sensitivity and selectivity is rooted in the molecular machinery of their olfactory systems. Odor detection in insects primarily occurs in specialized structures called sensilla, which house the dendrites of olfactory sensory neurons (OSNs). nih.govresearchgate.net

The general mechanism of insect olfaction involves two main families of receptor proteins: odorant receptors (ORs) and ionotropic receptors (IRs). nih.gov Most pheromones are detected by the OR family. An insect OR is a seven-transmembrane domain protein that does not function alone; it forms a heteromeric complex with a highly conserved co-receptor known as Orco. nih.govfrontiersin.org This OR/Orco complex functions as a ligand-gated ion channel. frontiersin.org When a specific odorant molecule, or ligand, like an undecenal, binds to the tuning OR, it induces a conformational change that opens the channel pore, allowing an influx of cations. frontiersin.org This influx depolarizes the neuron, generating an electrical signal that is transmitted to the brain. researchgate.net

A highly specific example of this mechanism is the detection of (Z)-4-undecenal by Drosophila melanogaster. Research has pinpointed two olfactory receptors, Or69aB and Or69aA, that are tuned to this pheromone and to food-related odorants, respectively. nih.govfrontiersin.org These two receptor types are generated from the same gene through alternative splicing and are co-expressed within the same population of OSNs. nih.gov This dual-function system allows the fly to integrate signals related to both mating and food, highlighting a sophisticated molecular strategy where natural and sexual selection can collaborate to shape sensory perception and drive behavior. nih.govresearchgate.net

Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs) in Volatile Transport

The detection of airborne chemical signals, such as undecenals, by terrestrial organisms is a complex process that begins with the transport of these often-hydrophobic molecules through the aqueous environment surrounding olfactory neurons. This crucial first step is mediated by small, soluble proteins known as Odorant Binding Proteins (OBPs) and, in the context of pheromones, Pheromone Binding Proteins (PBPs). mdpi.comwikipedia.org

These proteins are found in high concentrations in the sensillar lymph, the fluid that bathes the dendrites of olfactory sensory neurons (OSNs) within the hair-like structures called sensilla on an insect's antennae or maxillary palps. mdpi.comfrontiersin.org The primary and most widely accepted function of OBPs and PBPs is to bind to hydrophobic odorant molecules, like aldehydes, as they enter the sensillum through cuticular pores, rendering them soluble in the aqueous lymph. mdpi.comnih.gov This binding facilitates their transport across the lymph to the olfactory receptors (ORs) located on the dendritic membrane of the OSNs. frontiersin.orgplos.org

The interaction is generally characterized by moderate affinity, which allows for the efficient uptake and subsequent release of the odorant at the receptor site. mdpi.com While the general mechanism is well-understood, specific OBPs or PBPs that show high binding affinity specifically for this compound have not been extensively characterized. However, studies on related compounds provide insight. For instance, in the moth Helicoverpa armigera, an OBP (HarmOBP7) has been shown to bind with good affinity to pheromone components like Z-11-hexadecenal as well as other linear aldehydes. plos.org Similarly, in the parasitoid Macrocentrus cingulum, the protein McinOBP1 has demonstrated the ability to bind various green-leaf volatiles, including aldehydes, suggesting a broad role in general odorant chemoreception. plos.org This suggests that within the diverse family of OBPs, certain proteins likely exist that are capable of binding and transporting undecenals to their cognate receptors.

Beyond simple transport, it is hypothesized that these binding proteins may also play roles in protecting the odorants from degradation by enzymes within the lymph, filtering the chemical signal by selectively binding to certain compounds, and potentially playing a role in the deactivation of the signal by removing the odorant from the receptor. mdpi.complos.org

Functional Morphology of Olfactory Sensory Neurons (OSNs) and Sensilla

Olfactory sensory neurons (OSNs) are the primary cells that detect odorants and transmit this information to the brain. These neurons are housed within cuticular structures called sensilla, which are located on the primary olfactory organs of insects, the antennae and maxillary palps. frontiersin.orgelifesciences.org In the well-studied model organism Drosophila melanogaster, these sensilla are categorized into several morphological classes, including basiconic, coeloconic, and trichoid, each distinguished by its shape, size, and pore structure. elifesciences.org

Pheromone detection is often associated with long, hair-like trichoid sensilla. maxplanckneuroscience.org In Drosophila, the female-produced sex pheromone (Z)-4-undecenal is detected by OSNs that are housed in the at1 sensilla, a specific type of trichoid sensillum. slu.sesdbonline.org These sensilla contain the dendrites of the OSNs, which are the sites of the olfactory receptors that bind to the odorant molecules. frontiersin.org The signal is then converted into an electrical impulse and transmitted along the axon of the OSN to the primary olfactory processing center in the brain, the antennal lobe. maxplanckneuroscience.org

The antennal lobe is organized into distinct spherical structures called glomeruli. All OSNs that express the same type of olfactory receptor project their axons to the same glomerulus. maxplanckneuroscience.org In the case of (Z)-4-undecenal perception in D. melanogaster, the OSNs expressing the relevant receptors, Or69aA and Or69aB, send their axons to the "D" glomerulus in the antennal lobe. slu.se The morphology of these glomeruli can even reflect their functional importance; glomeruli that process sex pheromones have been observed to be larger in male flies compared to females, correlating with the males' need to detect female attractants over distances. maxplanckneuroscience.org The precise morphology of the specific OSNs and sensilla involved in this compound detection remains uncharacterized, but the system that detects the (Z)-4-undecenal isomer provides a robust model.

Characterization of Olfactory Receptors (ORs) and Co-receptors Tuned to Undecenals (e.g., DmelOr69aB, DmelOr69aA)

The specificity of odor detection is determined by olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of OSNs. plos.org In insects, ORs function as ligand-gated ion channels, typically forming a heterodimeric complex with a highly conserved co-receptor known as Orco. frontiersin.org The binding of a specific odorant to an OR subunit triggers the opening of the channel, leading to an influx of ions and the generation of an electrical signal.

Extensive research in Drosophila melanogaster has identified the receptors responsible for detecting the female sex pheromone (Z)-4-undecenal. slu.se This detection is mediated by a pair of "twin" olfactory receptors, DmelOr69aB and DmelOr69aA , which arise from the alternative splicing of a single gene. frontiersin.orgwikipedia.org These two receptor isoforms are co-expressed within the same olfactory sensory neurons (ab9A neurons). slu.se They exhibit a remarkable dual specificity:

DmelOr69aB is specifically tuned to the pheromone (Z)-4-undecenal, mediating long-range flight attraction in both male and female flies. slu.sefrontiersin.org

DmelOr69aA is tuned to key food odorants, including the terpene (R)-linalool. slu.se

This co-expression of receptors for a sex pheromone and a food cue in the same neuron provides a mechanism for integrating social signals with habitat cues, which is crucial for behaviors like finding both mates and resources. nih.gov

While the Or69a system is highly specific to the (Z)-4 isomer, research in other insects has identified receptors responsive to other undecenals. In the codling moth, Cydia pomonella, the female-biased receptor CpomOR22 was found to respond to a range of saturated and unsaturated aldehydes, including undecanal, (Z)-4-undecenal, and (Z)-6-undecenal, when expressed in transgenic Drosophila. researchgate.net This indicates that receptors for various undecenal isomers exist across different insect species.

| Receptor | Species | Known Ligands (including Undecenals) | Biological Context |

| DmelOr69aB | Drosophila melanogaster | (Z)-4-undecenal | Female-produced sex pheromone, long-range attraction. slu.sefrontiersin.org |

| DmelOr69aA | Drosophila melanogaster | (R)-linalool (food odor) | Co-expressed with Or69aB, integrates food and mate signals. slu.se |

| CpomOR22 | Cydia pomonella (Codling Moth) | nonanal, decanal (B1670006), undecanal, (Z)-4-undecenal, (Z)-6-undecenal | Female-biased receptor, likely involved in sensing host-plant or other environmental cues. researchgate.net |

Theoretical Models of Odorant Recognition (e.g., Lock-and-Key vs. Swipe Card Mechanisms)

How an olfactory receptor recognizes and is activated by an odorant molecule is a fundamental question in sensory biology. Two prominent theoretical models have been proposed to explain this mechanism: the "lock-and-key" model and the "swipe card" model.

The Swipe Card Model , a type of vibrational theory, offers an alternative or complementary mechanism. It proposes that while the shape of the odorant must be "good enough" to fit into the receptor's binding site (like a card fitting into a reader slot), the crucial information that identifies the smell is encoded in another property—specifically, the molecule's vibrational frequencies. nih.gov This theory suggests that receptor activation is triggered by a quantum mechanical process called inelastic electron tunneling. nih.gov An electron from the receptor tunnels through the bound odorant molecule, but only if the odorant has a specific vibrational mode that matches the energy difference of the electron, allowing the odorant to absorb the energy. nih.gov This model has been used to explain why molecules with different shapes but similar vibrations can smell alike, and why isotopes (which have different vibrations but identical shapes) can sometimes be discriminated by smell. While these models provide a theoretical framework, specific experimental validation using undecenals to test the predictions of either the lock-and-key or swipe card mechanisms is not yet available in the reviewed literature.

Behavioral and Neurobiological Responses to Cis 8 Undecenal and Undecenal Analogues

Ethological Studies of Chemical-Induced Behaviors in Arthropods

Flight Attraction and Courtship Dynamics Elicited by Undecenals

The volatile pheromone (Z)-4-undecenal (a positional isomer of cis-8-undecenal) is a key mediator of long-range flight attraction in both male and female Drosophila melanogaster. slu.sebiorxiv.orgresearchgate.net This species-specific chemical signal, derived from the oxidation of the cuticular hydrocarbon 7,11-heptacosadiene (7,11-HD), plays a significant role in mate communication. slu.se While 7,11-HD itself is perceived at close range through gustatory receptors, its volatile oxidation product, (Z)-4-undecenal, acts as an olfactory cue, signaling the presence of potential mates from a distance. slu.se

Interestingly, the behavioral response to undecenals can be sex-specific and context-dependent. For instance, in D. melanogaster, a blend of the female pheromone (Z)-4-undecenal and food odor (vinegar) was found to be more attractive to males, while a combination of the male pheromone cis-vaccenyl acetate (B1210297) (cVA) and vinegar was more attractive to females. slu.sebiorxiv.org This suggests an integration of social and environmental chemical cues in guiding reproductive behaviors. slu.se Furthermore, (Z)-4-undecenal has been shown to elicit courtship behavior in experienced males, but not in naive ones, indicating a role for learning and memory in the courtship response to this pheromone. slu.sebiorxiv.orgresearchgate.net

Studies on other insects have also highlighted the role of undecenal and its analogues in flight attraction. For example, undecanal (B90771) has been identified as a component of human odor that attracts mosquitoes. rwth-aachen.de Specifically, certain glomeruli in the mosquito brain are highly sensitive to undecanal and decanal (B1670006), which are enriched in human odor compared to that of other animals. rwth-aachen.de This suggests that these aldehydes are crucial cues for host-seeking mosquitoes. In the context of agricultural pests, various undecenal isomers and related aldehydes have been identified as active ligands for odorant receptors in species like the apple clearwing moth and the codling moth, suggesting their potential use in developing attractants for pest management. usda.govresearchgate.net

Table 1: Behavioral Responses to Undecenal and its Analogues in Selected Arthropods

| Species | Compound | Behavioral Response | References |

|---|---|---|---|

| Drosophila melanogaster | (Z)-4-Undecenal | Flight attraction (both sexes), Courtship (experienced males) | slu.sebiorxiv.orgresearchgate.net |

| Drosophila melanogaster | (Z)-4-Undecenal + Vinegar | Increased flight attraction in males | slu.sebiorxiv.org |

| Aedes aegypti | Undecanal, Decanal | Host-seeking, Flight attraction | rwth-aachen.de |

| Apple Clearwing Moth | (Z)-6-Undecenal | Activation of specific odorant receptors | usda.gov |

| Codling Moth | Undecanal, Decanal | Activation of specific odorant receptors | researchgate.net |

Aggregation and Dispersal Responses to Semiochemical Blends

Semiochemical blends containing undecenal and its analogues play a crucial role in mediating aggregation and dispersal behaviors in various arthropods. Aggregation pheromones are utilized by insects to attract both sexes to a specific location for purposes such as mating, feeding, or overwintering. nih.govdiva-portal.org For example, in the fruit fly Drosophila melanogaster, the female-produced pheromone (Z)-4-undecenal attracts both sexes, contributing to aggregation on food sources. researchgate.net

The response to these aggregation signals is often concentration-dependent. In D. melanogaster, females exhibit a preference for oviposition sites with intermediate concentrations of a pheromone blend containing cis-vaccenyl acetate (cVA) and heptanal. nih.gov Low or high concentrations of this blend are less attractive, suggesting a mechanism for avoiding both resource scarcity and excessive competition. nih.gov While not directly involving this compound, this highlights the principle of dose-dependent responses to semiochemical blends in aggregation contexts.

In other insect species, undecenal analogues are components of aggregation pheromones. For instance, (E)-2-undecanal was identified as a component of the aggregation pheromone in bed bugs (Cimex lectularius). nih.gov This compound, along with a complex blend of other volatile chemicals, induces aggregation behavior, guiding bed bugs to refuges. nih.gov The identification of such compounds is critical for developing lures for monitoring and controlling pest populations. nih.gov

Conversely, semiochemicals can also mediate dispersal. The presence of a pheromone from one species can influence the behavior of another, a phenomenon known as heterospecific communication. For instance, the D. melanogaster female pheromone (Z)-4-undecenal has been shown to deter oviposition in the invasive fruit fly Drosophila suzukii. diva-portal.org This suggests that D. suzukii avoids laying eggs in areas already populated by D. melanogaster, likely to avoid larval competition. This deterrent effect contributes to resource partitioning between these two competing species. diva-portal.org

Neurobiological Basis of Chemosensory Perception

Olfactory System Architecture and Signal Processing (e.g., Antennal Lobe, Glomerular Activation)

The insect olfactory system is characterized by a well-defined architecture for detecting and processing chemical cues like this compound. Olfactory sensory neurons (OSNs), typically housed in sensilla on the antennae, express specific odorant receptors (ORs). slu.se Axons from OSNs that express the same OR converge onto distinct, spherical structures called glomeruli within the antennal lobe, the primary olfactory center of the insect brain. frontiersin.org This organization creates a receptor-based map of olfactory information. frontiersin.org

Different odorants activate unique, though sometimes overlapping, sets of glomeruli. sdbonline.org This combinatorial pattern of glomerular activation forms the basis of the neural code for a particular odor. rwth-aachen.desdbonline.orgbiorxiv.org For instance, in Drosophila melanogaster, the female pheromone (Z)-4-undecenal and the food odorant (R)-linalool activate distinct glomerular patterns in the antennal lobe, even though they are detected by different variants of the same olfactory receptor, Or69a, which are co-expressed in the same OSNs. slu.sebiorxiv.org This differential activation is thought to underlie the ability of the fly to distinguish between these two behaviorally relevant compounds. slu.sebiorxiv.org

In the mosquito Aedes aegypti, human and animal odors evoke activity in distinct combinations of glomeruli. rwth-aachen.debiorxiv.org Notably, a specific glomerulus shows strong activation in response to human odor but weak or no response to animal odors. rwth-aachen.debiorxiv.org This "human-sensitive" glomerulus is selectively tuned to long-chain aldehydes, including decanal and undecanal, which are more abundant in human odor. rwth-aachen.debiorxiv.org This suggests a specialized neural circuit for detecting key human-specific volatiles. The processing of this information allows the mosquito to distinguish between potential hosts. rwth-aachen.debiorxiv.org The relative activation of this specialized glomerulus compared to more broadly tuned glomeruli likely provides a robust signal for host discrimination. biorxiv.org

Intracellular Signal Transduction Cascades in Olfactory Neurons (e.g., G Protein-Coupled Receptor Pathways, cAMP-dependent mechanisms, CNG Channels)

The binding of an odorant molecule like this compound to an olfactory receptor (OR) on the surface of an olfactory sensory neuron (OSN) initiates an intracellular signaling cascade that converts the chemical signal into an electrical one. oup.com Insect ORs are generally considered to be G protein-coupled receptors (GPCRs). frontiersin.org The canonical model of olfactory signal transduction involves the activation of a specific G protein, often Gαq or Gαs. semanticscholar.org

In one well-studied pathway, the activated G protein stimulates an enzyme called adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.orgsemanticscholar.org This increase in cAMP can then directly activate cyclic nucleotide-gated (CNG) ion channels. nih.gov The opening of these channels allows for an influx of cations, such as sodium and calcium ions, which depolarizes the neuron and can lead to the generation of an action potential. nih.govfrontiersin.org

Alternatively, the activated G protein can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 can then bind to receptors on intracellular calcium stores, causing a release of calcium into the cytoplasm. frontiersin.org This rise in intracellular calcium can also contribute to the opening of ion channels and neuronal depolarization. frontiersin.org There is also evidence for a more direct, ionotropic mechanism where the OR complex itself forms an odorant-gated ion channel, although the role of G proteins in modulating this activity is still a subject of research. nih.govresearchgate.net

The specific signaling pathway utilized can vary depending on the insect species, the specific OR, and the odorant ligand. For example, some studies in Drosophila have shown that knocking out or inhibiting Gαq impairs olfactory responses, while others have implicated cAMP signaling in the activation of the obligate OR co-receptor (Orco). semanticscholar.org Furthermore, odor stimulation can be either excitatory or inhibitory. Inhibitory responses are often mediated by the activation of potassium channels, which can also be regulated by cAMP and intracellular calcium levels. nih.gov

Neural Coding of Odor Information: Receptor Repertoire and Differential Activation

The ability of an arthropod to perceive and discriminate a vast array of odors, including isomers like this compound, relies on the principles of combinatorial and labeled-line coding, which are determined by the repertoire of olfactory receptors (ORs) and their differential activation. semanticscholar.orgosf.io Each OSN typically expresses one or a few specific ORs from a large gene family. researchgate.net

In combinatorial coding, a single odorant can activate multiple types of ORs, and a single OR can be activated by multiple odorants. sdbonline.orgosf.io The identity of an odor is therefore encoded by the unique combination of activated ORs and the resulting pattern of glomerular activity in the antennal lobe. rwth-aachen.desdbonline.orgbiorxiv.org The breadth of tuning of individual receptors varies widely; some are narrowly tuned to specific compounds, while others respond to a broader range of chemicals. sdbonline.org This diversity in receptor specificity provides a rich coding space for representing odor identity and intensity. sdbonline.org

In some cases, a "labeled-line" system exists, where a specific OR and its corresponding glomerulus are dedicated to detecting a single, highly behaviorally relevant compound, such as a sex pheromone. rwth-aachen.de This creates a direct pathway for processing crucial social signals. However, even in these cases, the information is often processed in the context of other olfactory inputs.

The response of ORs is not limited to simple activation (agonism). Some odorants can act as antagonists, binding to a receptor without activating it and thereby blocking the response to an agonist. oup.comnih.gov For example, undecanal has been shown to act as an antagonist for the human olfactory receptor OR17-4. nih.gov This adds another layer of complexity to the neural code, as the perception of an odor mixture is not simply the sum of the responses to its individual components. nih.gov The presence of an antagonist can alter the combinatorial code and thus change the perceived quality of an odor. nih.gov

Electrophysiological and Behavioral Techniques in Chemoreception Research

The study of how organisms, particularly insects, perceive and respond to chemical cues in their environment relies on a combination of sophisticated techniques. These methods allow researchers to investigate both the neural activity elicited by chemical compounds and the resulting behavioral changes. Two widely used techniques in this field are electroantennography (EAG) and olfactometer bioassays.

Electroantennography (EAG) for Electrophysiological Activity Screening

This method is invaluable for quickly screening a large number of chemicals to identify which ones are biologically active, meaning they can be detected by the insect's olfactory system. researchgate.netmnhn.fr Compounds that elicit a strong EAG response are often of ecological significance and are considered candidates for further investigation as potential attractants, repellents, or pheromones. researchgate.netnih.gov

The process typically involves carefully removing an insect's antenna and mounting it between two electrodes. A continuous stream of purified and humidified air is passed over the antenna. The test compound is then introduced into this airstream as a pulse. The resulting change in the electrical potential across the antenna is amplified and recorded. peerj.com To analyze complex mixtures of volatile compounds, EAG is often coupled with gas chromatography (GC-EAG), a technique that separates the components of a mixture before they are presented to the antenna. biorxiv.orgresearchgate.net This allows researchers to pinpoint the specific compounds in a blend that are responsible for the olfactory response. biorxiv.orgmdpi.com

While EAG provides a rapid assessment of antennal sensitivity, it is important to note that the amplitude of the EAG signal is not always directly correlated with the intensity of the behavioral response. nih.gov However, it serves as a crucial first step in identifying compounds that warrant further behavioral testing. mdpi.com

For instance, studies on the red-necked longhorn beetle, Aromia bungii, have utilized EAG to explore its sensitivity to a wide range of volatile organic compounds (VOCs). nih.govmdpi.comresearchgate.net These studies have demonstrated that the beetle's antennae can detect and discriminate among numerous plant-derived chemicals, providing a foundation for identifying behaviorally active compounds for pest management strategies. nih.govmdpi.com Similarly, EAG has been instrumental in identifying potential attractants and repellents for various other insects, including mosquitoes and aphids. plos.orgbiorxiv.orgbiorxiv.org

Olfactometer Bioassays for Behavioral Activity Assessment (e.g., Still-Air Olfactometers)

Once a compound has been identified as electrophysiologically active through techniques like EAG, the next step is to determine its effect on the organism's behavior. Olfactometer bioassays are the primary method for this assessment. An olfactometer is an apparatus designed to present an organism with a choice between different odor sources in a controlled environment. researchgate.net

There are various types of olfactometers, including moving-air and still-air designs. Still-air olfactometers are among the simplest and earliest used designs. researchgate.net They typically consist of an enclosed arena where one or more chemical stimuli are presented, and the movement and choices of the test subject are observed. researchgate.net A common type is the two-choice or dual-choice still-air olfactometer, which allows researchers to assess preference or avoidance of a specific odor compared to a control (clean air or a solvent). eje.czfrontiersin.org More complex setups, such as four-arm olfactometers, can be used to evaluate responses to multiple stimuli simultaneously. biorxiv.orgresearchgate.netentomoljournal.com

Still-air olfactometers have been widely used to study the behavioral responses of a variety of insects to different chemical cues. For example, they have been employed to investigate the repellency of plant extracts against thrips, the attraction of parasitoid wasps to host-related odors, and the response of bed bugs to aggregation pheromones. entomoljournal.comcirad.fr In studies on the plum curculio, a still-air system was used to evaluate the insect's discrimination of fruit odors. eje.cz

The combination of EAG and olfactometer bioassays provides a comprehensive approach to chemoreception research. EAG efficiently screens for neurologically active compounds, and olfactometers then validate the behavioral significance of these compounds. mdpi.com This two-pronged strategy is fundamental to identifying semiochemicals—chemicals that convey information between organisms—which have critical applications in areas such as pest management, conservation, and understanding ecological interactions.

Applications and Future Research Directions in Cis 8 Undecenal Chemical Ecology

Integrated Pest Management Strategies Utilizing Undecenal Semiochemicals

Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly being integrated into pest management programs as alternatives or complements to traditional insecticides. plantprotection.plplantprotection.pl These compounds can be used to manipulate insect behavior, thereby affecting their survival and reproduction. plantprotection.pl Strategies employing semiochemicals include monitoring, mass trapping, lure-and-kill (also known as attract-and-kill), mating disruption, and push-pull strategies. plantprotection.plplantprotection.pl

Pheromone-Based Monitoring and Control Tactics (e.g., Mass Trapping, Attract-and-Kill Approaches)

Pheromone-based monitoring is a cornerstone of Integrated Pest Management (IPM), allowing for the targeted and timely application of control measures. sare.orgscoutlabs.ag Synthetic versions of insect pheromones, such as cis-8-undecenal, are used as lures in traps to monitor pest populations. sare.org This early warning system helps in estimating population density and determining if and when interventions are necessary, thus reducing the reliance on broad-spectrum pesticides. sare.orgscoutlabs.ag

Beyond monitoring, these pheromone-baited traps can be used for direct control of pest populations through two primary tactics:

Mass Trapping: This method involves deploying a large number of traps to capture a significant portion of the target pest population, thereby reducing their numbers and subsequent damage. plantprotection.plbioprotectionportal.com This strategy is most effective when pest densities are low. plantprotection.pl

Attract-and-Kill (or Lure-and-Kill): This tactic combines a semiochemical attractant with a killing agent, such as an insecticide or a pathogen. bioprotectionportal.comresearchgate.net The attractant lures the pest to a specific point where it comes into contact with a lethal dose of the agent. researchgate.net This targeted approach minimizes the amount of insecticide released into the environment and reduces its impact on non-target organisms. researchgate.netwur.nl Sex pheromones are frequently used in attract-and-kill strategies. researchgate.net

| Tactic | Description | Key Feature |

| Pheromone-Based Monitoring | Uses pheromone-baited traps to detect and estimate pest population levels. | Provides early warning for timely intervention. scoutlabs.ag |

| Mass Trapping | Deploys a high density of traps to capture and remove a large number of pests. | Reduces pest populations directly. bioprotectionportal.com |

| Attract-and-Kill | Lures pests to a source containing a killing agent. | Targeted application of insecticides, minimizing environmental impact. researchgate.net |

Development of Novel Eco-Friendly Attractants and Deterrents

Research is ongoing to identify and develop new attractants and deterrents derived from natural sources, offering environmentally friendly alternatives for pest management. For instance, extracts from Eryngium foetidum have been investigated for their effects on the oviposition behavior of the potato tuber moth, Phthorimaea operculella. mdpi.com Chemical analysis of these extracts revealed the presence of several volatile compounds, including undecanal (B90771) and 2-undecenal, which demonstrated deterrent properties. mdpi.com

The development of such eco-friendly solutions is a key aspect of sustainable agriculture, aiming to reduce the reliance on synthetic pesticides. alfa-chemistry.com Pheromones and other semiochemicals are advantageous because they are often species-specific, active at low concentrations, and have low toxicity to non-target organisms. wur.nl

Advanced Synthetic Approaches for Tailored Undecenal Analogues with Enhanced Biological Specificity

The synthesis of specific isomers of undecenal and its analogues is crucial for developing effective and selective pest control agents. The biological activity of semiochemicals can be highly dependent on their stereochemistry. libretexts.org

Synthetic routes have been developed to produce specific undecenal derivatives. For example, 11-bromo-1-undecanal can be synthesized from 11-bromo-1-undecanol (B108197) through an oxidation reaction. thieme-connect.com This aldehyde can then be used as a starting material to create various analogues. Another approach involves the reaction of aliphatic aldehydes like undecanal with other reagents to create more complex molecules, such as substituted isochromene-4-carboxylic acids. mdpi.compreprints.org

Furthermore, advanced techniques like Z-selective alkene cross-metathesis are being explored to create specific isomers of unsaturated compounds, which could be applied to the synthesis of undecenal analogues with enhanced biological specificity. acs.org The goal of these synthetic efforts is to produce compounds that are highly attractive to the target pest while minimizing effects on other organisms.

Elucidating the Precise Role and Influence of Stereoisomers on Biological Activity and Specificity

The spatial arrangement of atoms in a molecule, or its stereoisomerism, can have a profound impact on its biological activity. michberk.com In many cases, only one specific isomer of a pheromone is biologically active, while others may be inactive or even inhibitory. libretexts.orgmichberk.com

For example, in the case of the insecticide permethrin, which has four stereoisomers, the trans-enantiomers exhibit strong insecticidal activity, while the cis-isomers are less active. michberk.com Similarly, the sex attractant for the silkworm moth is a specific trans-cis isomer; other isomers are not effective. libretexts.org In some insects, a precise blend of isomers is required for an optimal response. libretexts.org

Research on undecenal isomers has shown that different species may respond differently to each isomer. For instance, males of a particular insect species were found to be attracted to (Z)-4-undecenal. diva-portal.org Understanding the specific role of each stereoisomer of this compound is therefore critical for developing highly effective and species-specific pest management tools.

| Isomer Type | Description | Biological Significance |

| Geometric Isomers (cis/trans or E/Z) | Atoms are arranged differently around a double bond. michberk.com | Can lead to significant differences in biological activity, with one isomer often being more active than the other. michberk.com |

| Optical Isomers (Enantiomers) | Molecules are non-superimposable mirror images of each other. michberk.com | Can have different tastes, smells, and physiological effects. libretexts.org |

Computational and Modeling Approaches in Olfactory Receptor-Ligand Interactions

Computational methods are becoming increasingly vital for understanding how olfactory receptors (ORs) bind to odorant molecules like undecenal. nih.govresearchgate.net These in silico approaches, such as molecular docking and molecular dynamics simulations, allow researchers to model the interaction between a ligand (the odorant) and its receptor at an atomic level. nih.govresearchgate.net

These models can help predict the binding affinity of different molecules to a receptor and identify the key amino acid residues involved in the interaction. researchgate.netplos.org For example, studies have modeled the binding of undecanal to the human olfactory receptor OR1D2, identifying it as an antagonist that binds in the same pocket as an agonist but interacts with different residues. researchgate.netplos.org

Computational approaches are particularly valuable because of the difficulty in studying membrane-bound proteins like ORs experimentally. nih.gov By screening large libraries of compounds virtually, researchers can prioritize candidates for further experimental testing, accelerating the discovery of novel and more effective semiochemicals. herts.ac.uk The process typically involves:

Predicting the 3D structure of the olfactory receptor, often using homology modeling. herts.ac.uk

Docking potential ligands into the predicted binding site of the receptor. herts.ac.uk

Calculating the binding energy to estimate the affinity of the ligand for the receptor. plos.org

Analyzing the interactions to understand the basis of specificity. researchgate.net

Exploration of Undecenals in Broader Ecological Contexts and Unconventional Chemoreception Systems

The role of undecenals and other semiochemicals extends beyond simple pest attraction for mating. These compounds are part of a complex chemical language that mediates various interactions within an ecosystem. diva-portal.org Semiochemicals are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). plantprotection.plbioprotectionportal.com

Undecenal has been identified as a component of odors from various natural sources. For example, it has been found in the extracts of sheep liver and the urine of coyotes, where it acts as an attractant. core.ac.uk It is also a volatile compound found in plants like Eryngium foetidum. mdpi.comnih.gov

Chemoreception, the ability to detect chemical stimuli, is a fundamental process in all living organisms and is not limited to the traditional senses of taste and smell. nih.govebsco.com There is growing interest in exploring "unconventional" chemoreception systems, such as the detection of chemical cues by non-olfactory tissues and the role of chemical signals in processes beyond foraging and mating. Central chemoreception systems in the brain, for instance, detect changes in CO2/pH to regulate breathing, highlighting the diverse roles of chemical sensing in physiological control. nih.gov Future research may uncover novel roles for undecenals in these broader ecological and physiological contexts.

Q & A

Q. What steps ensure rigorous validation of this compound’s role as a pheromone in behavioral studies?

- Methodological Answer : Employ ethograms to quantify species-specific behaviors (e.g., Drosophila courtship assays). Control for environmental variables (humidity, light cycles). Replicate findings across ≥3 independent cohorts. Use CRISPR/Cas9 knockout models to confirm receptor specificity .

Q. How should researchers design cross-disciplinary studies to investigate this compound’s ecological impacts (e.g., plant-insect interactions)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.